(5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid
Description
14(15)-Epoxytetraene is a chemical compound characterized by the presence of an epoxide ring and multiple conjugated double bonds
Properties
CAS No. |
114144-28-4 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-14-18-19(24-18)15-10-7-5-4-6-9-12-17(21)13-11-16-20(22)23/h4-7,9-10,12,15,17-19,21H,2-3,8,11,13-14,16H2,1H3,(H,22,23)/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19+/m1/s1 |
InChI Key |
OJGVQCWEMKCHQR-ZPODFEQKSA-N |
SMILES |
CCCCCC1C(O1)C=CC=CC=CC=CC(CCCC(=O)O)O |
Isomeric SMILES |
CCCCC[C@H]1[C@@H](O1)/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O |
Canonical SMILES |
CCCCCC1C(O1)C=CC=CC=CC=CC(CCCC(=O)O)O |
Synonyms |
14(15)-epoxytetraene 5-hydroxy-14,15-oxido-6,10,12,8-eicosatetraenoic acid 5-hydroxy-14,15-oxido-6,8,10,12-eicosatetraenoic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14(15)-Epoxytetraene typically involves the epoxidation of tetraene precursors. Commonly used methods include:
Peracid Epoxidation: This method uses peracids such as m-chloroperbenzoic acid (m-CPBA) to introduce the epoxide ring.
Catalytic Epoxidation: Transition metal catalysts like titanium or molybdenum complexes can facilitate the epoxidation process under mild conditions.
Industrial Production Methods: Industrial production of 14(15)-Epoxytetraene may involve large-scale catalytic processes, ensuring high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 14(15)-Epoxytetraene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
14(15)-Epoxytetraene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of 14(15)-Epoxytetraene involves its interaction with various molecular targets and pathways:
Epoxide Ring Reactivity: The epoxide ring is highly reactive and can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules.
Pathways Involved: The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
14(15)-Epoxytetraene can be compared with other similar compounds, such as:
Epoxides: Other epoxide-containing compounds, like epoxyoctadecane, share similar reactivity but differ in their specific applications and biological activities.
Tetraenes: Compounds like 1,3,5,7-octatetraene have similar conjugated double bonds but lack the epoxide ring, leading to different chemical properties and reactivity.
Uniqueness: The combination of an epoxide ring with conjugated double bonds in 14(15)-Epoxytetraene makes it unique, providing a versatile platform for various chemical reactions and applications in multiple scientific fields.
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